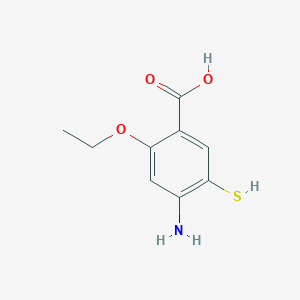

4-Amino-2-ethoxy-5-mercaptobenzoic acid

描述

Historical Context and Significance in Organic Synthesis

While specific historical accounts detailing the first synthesis of 4-Amino-2-ethoxy-5-mercaptobenzoic acid are not extensively documented, its emergence can be contextualized within the broader development of substituted aniline (B41778) and benzoic acid chemistry. The synthesis of related compounds, such as 4-aminothiophenol, has been established through methods like the reaction of p-chloronitrobenzene with sodium sulfide. chemicalbook.comprepchem.com The preparation of various substituted benzoic acids is also a well-trodden path in organic synthesis, often involving the oxidation of corresponding alkylbenzenes. google.comkhanacademy.orgresearchgate.net

The primary significance of this compound in organic synthesis lies in its potential as a precursor for the creation of complex heterocyclic scaffolds. The presence of an ortho-aminothiol moiety (an amino group positioned adjacent to a mercapto group on the benzene (B151609) ring) is particularly noteworthy. This arrangement is a classic precursor for the synthesis of benzothiazoles through condensation reactions with carboxylic acids, aldehydes, or other carbonyl-containing compounds. nih.govorganic-chemistry.orgmdpi.comdoaj.orgresearchgate.netresearchgate.nettku.edu.tw The development of diverse synthetic methodologies for benzothiazoles, driven by their wide-ranging biological and industrial applications, underscores the potential value of specialized building blocks like this compound. mdpi.comnih.govpcbiochemres.comrsc.orgresearchgate.net

Structural Features and Functional Group Implications for Reactivity

The reactivity of this compound is dictated by the interplay of its four distinct functional groups: an amino (-NH2), an ethoxy (-OCH2CH3), a mercapto (-SH), and a carboxylic acid (-COOH) group, all attached to a central benzene ring.

| Functional Group | Position | Electronic Effect | Directing Effect in Electrophilic Aromatic Substitution |

| Amino (-NH2) | 4 | Activating | Ortho, Para |

| Ethoxy (-OCH2CH3) | 2 | Activating | Ortho, Para |

| Mercapto (-SH) | 5 | Activating | Ortho, Para |

| Carboxylic Acid (-COOH) | 1 | Deactivating | Meta |

The amino group is a strong activating group, donating electron density to the aromatic ring through resonance, thereby making the ring more susceptible to electrophilic attack. askfilo.comsavemyexams.comrsc.orgscispace.comucalgary.ca Similarly, the ethoxy group is also an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom that can be delocalized into the ring. organicchemistrytutor.comyoutube.comlibretexts.org The mercapto group is analogous to the hydroxyl group and is also considered an activating, ortho-, para-director.

The functional groups also impart specific reactivity independent of the aromatic ring:

The amino group is basic and nucleophilic.

The mercapto group is acidic and its conjugate base, the thiolate, is a potent nucleophile. masterorganicchemistry.comchemistrysteps.comucalgary.cawikipedia.orglibretexts.org

The carboxylic acid group is acidic and can undergo reactions typical of this functional group, such as esterification and amidation.

Overview of Research Trajectories

Given the structural features of this compound, its research trajectories are likely to be focused on its application as a versatile building block in organic synthesis.

A primary avenue of investigation would be its use in the synthesis of substituted benzothiazoles . The intramolecular condensation of the ortho-aminothiol moiety with the carboxylic acid group under suitable conditions could lead to the formation of a benzothiazole (B30560) fused to a lactam or related structures. Alternatively, intermolecular condensation with a wide array of aldehydes, ketones, or carboxylic acid derivatives would yield a diverse library of 2-substituted benzothiazoles. mdpi.comnih.govpcbiochemres.comrsc.orgresearchgate.net These compounds are of significant interest due to their presence in a variety of biologically active molecules with applications as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comnih.govpcbiochemres.comrsc.orgresearchgate.net

Another potential research direction is the utilization of the compound in the synthesis of other heterocyclic systems . The amino and mercapto groups can participate in cyclization reactions with various bifunctional reagents to form a range of sulfur and nitrogen-containing heterocycles.

Furthermore, the molecule could be explored for its potential in materials science . Compounds containing thiol groups are known to self-assemble on metal surfaces, suggesting that derivatives of this compound could be used to create functionalized surfaces with specific chemical properties. chemicalbook.comsigmaaldrich.com The presence of the amino and carboxylic acid groups provides additional handles for further modification and attachment to other molecules or materials. acs.org

Finally, the unique substitution pattern of the molecule could be exploited in the synthesis of targeted bioactive molecules . The ethoxy and carboxylic acid groups can be modified to fine-tune the solubility, lipophilicity, and binding interactions of potential drug candidates derived from this scaffold.

Structure

3D Structure

属性

CAS 编号 |

59168-58-0 |

|---|---|

分子式 |

C9H11NO3S |

分子量 |

213.26 g/mol |

IUPAC 名称 |

4-amino-2-ethoxy-5-sulfanylbenzoic acid |

InChI |

InChI=1S/C9H11NO3S/c1-2-13-7-4-6(10)8(14)3-5(7)9(11)12/h3-4,14H,2,10H2,1H3,(H,11,12) |

InChI 键 |

ZBQOEUYXJWOURX-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=CC(=C(C=C1C(=O)O)S)N |

产品来源 |

United States |

Synthetic Methodologies for 4 Amino 2 Ethoxy 5 Mercaptobenzoic Acid

Precursor-Based Synthesis Strategies

The synthesis of 4-Amino-2-ethoxy-5-mercaptobenzoic acid is typically achieved through the chemical modification of readily available precursors. These strategies involve the sequential introduction of the desired functional groups onto a foundational benzoic acid derivative.

Synthesis from Benzoic Acid Derivatives

A common approach to the synthesis of this compound begins with a substituted benzoic acid, such as 2-ethoxybenzoic acid. This starting material provides the basic structural framework, which is then further functionalized.

The initial step in this synthetic route involves the nitration of 2-ethoxybenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled low temperature to favor the formation of the desired isomer. The ethoxy group at position 2 is an ortho-para directing group. Due to steric hindrance from the adjacent carboxylic acid group, the nitration predominantly occurs at the para position, yielding 2-ethoxy-5-nitrobenzoic acid.

Following nitration, the nitro group is reduced to an amino group. This transformation is a critical step to introduce the amino functionality at position 4. Common reducing agents for this purpose include tin(II) chloride in the presence of hydrochloric acid or catalytic hydrogenation using a palladium catalyst (H₂/Pd-C). This reduction step yields 4-amino-2-ethoxybenzoic acid, a key intermediate in the synthesis of the final product.

The introduction of the mercapto (-SH) group at the 5-position is a crucial step in the synthesis. One of the established methods for this transformation is the Leuckart thiophenol reaction. organic-chemistry.orgdrugfuture.comwikiwand.com This reaction sequence begins with the diazotization of the amino group of an aniline (B41778) derivative, in this case, a derivative of 4-amino-2-ethoxybenzoic acid. The resulting diazonium salt is then reacted with a xanthate, such as potassium ethyl xanthate, to form an aryl xanthate intermediate. Subsequent hydrolysis of this intermediate, typically under basic conditions, yields the desired thiophenol, this compound.

Utilization of Methyl 4-Amino-2-ethoxy-5-nitrobenzoate as Intermediate

In some synthetic pathways, the methyl ester of the benzoic acid derivative is used as an intermediate. For instance, 2-ethoxybenzoic acid can first be esterified to methyl 2-ethoxybenzoate. This ester is then subjected to nitration to produce methyl 2-ethoxy-5-nitrobenzoate. The subsequent reduction of the nitro group on this intermediate would lead to the formation of methyl 4-amino-2-ethoxybenzoate. This intermediate can then undergo further reactions, such as the introduction of the mercapto group, before the final hydrolysis of the ester to the carboxylic acid. The use of the methyl ester can be advantageous in certain reaction conditions to protect the carboxylic acid functionality or to modify the solubility and reactivity of the intermediates.

Derivatization from 4-Aminobenzoic Acid Scaffolds

The synthesis can also be conceptualized as a derivatization of a 4-aminobenzoic acid (PABA) scaffold. PABA and its derivatives are versatile building blocks in organic synthesis due to the presence of both an amino and a carboxyl group, which can undergo a variety of chemical transformations. In this approach, the ethoxy and mercapto groups would be introduced onto the PABA backbone through a series of reactions. This strategy would require careful consideration of the directing effects of the existing functional groups to achieve the desired substitution pattern.

Multi-Step Synthetic Sequences

The synthesis of this compound is inherently a multi-step process that requires careful planning and execution of a sequence of reactions. The order in which the functional groups are introduced is critical to the success of the synthesis, as the directing effects of the substituents on the aromatic ring influence the position of subsequent functionalizations.

A plausible multi-step synthetic sequence is outlined below:

Esterification of 2-hydroxybenzoic acid (Salicylic acid): The synthesis can commence with the protection of the carboxylic acid group of salicylic (B10762653) acid as a methyl ester, followed by the etherification of the hydroxyl group with an ethylating agent to form methyl 2-ethoxybenzoate.

Nitration: The methyl 2-ethoxybenzoate is then nitrated, as described previously, to introduce a nitro group at the 5-position, yielding methyl 2-ethoxy-5-nitrobenzoate.

Reduction: The nitro group is subsequently reduced to an amino group to give methyl 4-amino-2-ethoxybenzoate.

Diazotization and Thiolation: The amino group of methyl 4-amino-2-ethoxybenzoate is converted to a diazonium salt, which is then subjected to a thiolation reaction, such as the Leuckart reaction, to introduce the mercapto group at the 5-position.

Hydrolysis: The final step involves the hydrolysis of the methyl ester to the carboxylic acid, affording the target compound, this compound.

This sequence highlights the importance of strategic functional group interconversions and the use of protecting groups to achieve the synthesis of a complex, polysubstituted benzoic acid derivative.

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Esterification & Etherification | 2-hydroxybenzoic acid | Methanol, Acid catalyst; Ethylating agent | Methyl 2-ethoxybenzoate |

| 2 | Nitration | Methyl 2-ethoxybenzoate | Nitric acid, Sulfuric acid | Methyl 2-ethoxy-5-nitrobenzoate |

| 3 | Reduction | Methyl 2-ethoxy-5-nitrobenzoate | Tin(II) chloride, HCl or H₂/Pd-C | Methyl 4-amino-2-ethoxybenzoate |

| 4 | Diazotization & Thiolation | Methyl 4-amino-2-ethoxybenzoate | NaNO₂, HCl; Potassium ethyl xanthate | Methyl 4-amino-2-ethoxy-5-mercaptobenzoate |

| 5 | Hydrolysis | Methyl 4-amino-2-ethoxy-5-mercaptobenzoate | Base or Acid | This compound |

Sequential Introduction of Amino, Ethoxy, and Mercapto Moieties

A plausible and logical synthetic pathway to this compound involves the sequential introduction of the desired functional groups onto a suitable benzoic acid precursor. A common strategy in aromatic chemistry is to begin with a commercially available, less complex starting material and build complexity through a series of well-established reactions.

A hypothetical, yet chemically sound, route can be proposed starting from 4-nitrobenzoic acid. The synthesis can be broken down into the following key transformations:

Introduction of the Ethoxy Group: The synthesis would likely commence with the ethoxylation of a suitably substituted benzoic acid derivative. A potential starting material could be 2-hydroxy-4-nitrobenzoic acid, which would allow for the introduction of the ethoxy group via Williamson ether synthesis. However, a more direct approach might involve the nitration of 2-ethoxybenzoic acid, though this could lead to isomeric mixtures. A more controlled synthesis might start with 2-methoxy-4-nitrobenzoic acid, a commercially available reagent, and proceed with the understanding that an analogous ethoxy compound could potentially be synthesized. sigmaaldrich.com

Reduction of the Nitro Group: With the ethoxy group in place, the subsequent step would be the reduction of the nitro group to an amino group. This is a standard transformation in organic synthesis and can be achieved with high efficiency using various reducing agents. Common methods include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or the use of metal reductants such as iron or tin in acidic media. patsnap.compatsnap.comgoogle.comgoogle.com For instance, the reduction of p-nitrobenzoic acid to p-aminobenzoic acid is a well-documented process that can be adapted for this synthesis. patsnap.com

Introduction of the Mercapto Group: The final key step is the introduction of the mercapto group at the 5-position. This can be a challenging transformation and can be approached in several ways. One common method is through the sulfonation of the aromatic ring, followed by reduction of the resulting sulfonic acid to a thiol. The sulfonation of 4-amino-2-ethoxybenzoic acid would likely be achieved using fuming sulfuric acid (a mixture of H2SO4 and SO3). chemistrysteps.com The resulting sulfonic acid can then be reduced to the corresponding thiol. google.comoup.com

An alternative to sulfonation involves the diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce a sulfur-containing functionality that can be subsequently converted to a thiol. scirp.orgscirp.orgquestjournals.orgresearchgate.net However, given that the amino group is desired in the final product, this would require a more complex strategy involving protection and deprotection steps, or starting with a different substitution pattern. Therefore, direct sulfonation followed by reduction appears to be a more straightforward approach.

The following table summarizes the proposed sequential synthesis:

| Step | Transformation | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Ethoxylation (hypothetical) or starting with an ethoxy precursor | 2-Hydroxy-4-nitrobenzoic acid or similar | Diethyl sulfate, Base | 2-Ethoxy-4-nitrobenzoic acid |

| 2 | Nitro Reduction | 2-Ethoxy-4-nitrobenzoic acid | Pd/C, H2 or Fe/HCl | 4-Amino-2-ethoxybenzoic acid |

| 3 | Sulfonation | 4-Amino-2-ethoxybenzoic acid | Fuming H2SO4 | 4-Amino-2-ethoxy-5-sulfobenzoic acid |

| 4 | Reduction of Sulfonic Acid | 4-Amino-2-ethoxy-5-sulfobenzoic acid | e.g., Triphenylphosphine (B44618)/Iodine | This compound |

Optimized Reaction Conditions for High-Yield Synthesis

Achieving high yields in a multi-step synthesis is contingent on the optimization of reaction conditions for each individual step. While specific optimized conditions for the synthesis of this compound are not explicitly detailed in the available literature, general principles from analogous reactions can be applied.

For the nitro reduction step , catalytic hydrogenation is often preferred due to its clean reaction profile and high yields. Optimization would involve screening different catalysts (e.g., Pd/C, Raney Nickel), adjusting hydrogen pressure, temperature, and solvent. For example, the reduction of 4-nitrobenzoic acid using a Pd/C catalyst has been shown to yield over 96% of 4-aminobenzoic acid. patsnap.comgoogle.com Similar high yields can be expected for the reduction of 2-ethoxy-4-nitrobenzoic acid under optimized conditions.

The sulfonation of the aromatic ring is a critical step where regioselectivity and reaction extent must be carefully controlled. The concentration of fuming sulfuric acid, reaction temperature, and reaction time are key parameters to optimize to favor the formation of the desired 5-sulfonated product and minimize side reactions.

The reduction of the sulfonic acid to a thiol is a less common transformation than nitro reduction, and careful selection of reagents is crucial. The use of triphenylphosphine and iodine has been reported for the reduction of arenesulfonic acids to arenethiols. oup.com Optimization of this step would involve adjusting the stoichiometry of the reagents, the solvent, and the reaction temperature to maximize the yield of the desired mercaptobenzoic acid.

A summary of potential optimization parameters is presented in the table below:

| Reaction Step | Key Parameters for Optimization | Potential Conditions for High Yield |

| Nitro Reduction | Catalyst type, hydrogen pressure, temperature, solvent | Pd/C catalyst, 2-4 MPa H2 pressure, 60-70°C, aqueous solution google.com |

| Sulfonation | Concentration of fuming H2SO4, temperature, reaction time | Controlled addition of fuming sulfuric acid at low temperature |

| Sulfonic Acid Reduction | Reducing agent stoichiometry, solvent, temperature | Triphenylphosphine/Iodine system in a suitable organic solvent |

Alternative and Emerging Synthetic Routes

Beyond the classical sequential approach, modern synthetic chemistry offers alternative and more sustainable methods that could potentially be applied to the synthesis of this compound and related compounds.

Green Chemistry Approaches in Related Syntheses

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. wjpmr.com In the context of synthesizing substituted benzoic acids, several green approaches have been explored.

For the reduction of the nitro group , catalytic transfer hydrogenation using formic acid or its salts as a hydrogen source offers a safer alternative to using high-pressure hydrogen gas. niscpr.res.in The use of water as a solvent, where possible, also aligns with green chemistry principles. The synthesis of p-aminobenzoic acid from p-nitrobenzoic acid using ammonium (B1175870) thiosulfate (B1220275) in an ethanol/water mixture is another example of a more environmentally friendly approach. patsnap.com

The development of solvent-free reaction conditions is another key aspect of green chemistry. For instance, the oxidation of benzyl (B1604629) alcohols to benzoic acids has been achieved under solvent-free conditions using TBHP/oxone and a catalyst. researchgate.net While not directly applicable to the proposed synthesis, it highlights the trend towards minimizing solvent use. The use of supercritical CO2 as a green reaction medium for the amidation of benzoic acid derivatives has also been reported, offering significant reductions in solvent consumption. ijpsjournal.com

Catalytic Methods in Benzoic Acid Functionalization

Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. acs.orgnih.govacs.orgnih.govscispace.com

Catalytic C-H functionalization of benzoic acids, often directed by the carboxylic acid group itself, has emerged as a powerful tool for introducing various substituents at the ortho position. nih.govdocumentsdelivered.comrsc.orgnih.govnih.gov While the current target molecule requires functionalization at positions other than ortho to the carboxyl group, these methods are indicative of the ongoing evolution of synthetic strategies. For example, rhodium-catalyzed ortho-selective thiolation of benzoic acids has been developed. rsc.org

Transition metal-catalyzed cross-coupling reactions are also pivotal in modern synthesis for forming C-N and C-S bonds. acs.orgrsc.orgnih.govacs.orgrsc.orgacs.orgresearchgate.net While not directly part of the proposed sequential synthesis, these methods could be employed in alternative synthetic designs. For instance, a palladium-catalyzed amination could potentially be used to introduce the amino group, or a palladium- or copper-catalyzed C-S bond formation reaction could be used to install the mercapto group on a suitably halogenated precursor. rsc.orgnih.govresearchgate.net

These catalytic methods, while perhaps not yet applied to the specific synthesis of this compound, represent the forefront of synthetic chemistry and offer potential future pathways for its more efficient and sustainable production.

Reactivity and Chemical Transformations of 4 Amino 2 Ethoxy 5 Mercaptobenzoic Acid

Oxidation Reactions of the Mercapto Group

The sulfur atom of the mercapto group in 4-Amino-2-ethoxy-5-mercaptobenzoic acid is susceptible to oxidation, leading to the formation of disulfide derivatives or sulfonic acid species depending on the reaction conditions and the oxidizing agent employed.

Formation of Disulfide Derivatives

The oxidation of mercaptans to disulfides is a common and important transformation. In the case of this compound, mild oxidizing agents can facilitate the coupling of two molecules through the formation of a disulfide bridge (-S-S-). This reaction is analogous to the well-documented oxidation of other aromatic thiols. For instance, studies on 2-mercaptobenzoic acid have shown that it readily undergoes oxidation to form 2,2'-dithiodibenzoic acid. researchgate.net This transformation can be influenced by factors such as pH. researchgate.net While specific experimental data for the disulfide formation from this compound is not extensively detailed in the available literature, the general reactivity pattern of mercaptobenzoic acids suggests that similar reactivity would be observed.

The resulting disulfide derivative would possess a significantly different molecular structure, potentially altering its chemical and physical properties.

Table 1: Hypothetical Disulfide Formation

| Reactant | Oxidizing Agent | Product |

|---|

Generation of Sulfonic Acid Species

Stronger oxidation of the mercapto group leads to the formation of a sulfonic acid (-SO3H) group. This transformation involves a significant increase in the oxidation state of the sulfur atom. While direct oxidation of this compound to its corresponding sulfonic acid is not explicitly described, related synthetic pathways provide insight into the formation of similar structures. For example, a patented method describes the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid from 2-methoxy-4-acetamido-5-sulfonylchloromethyl benzoate (B1203000) by reaction with sodium sulfite (B76179) and diethyl sulfate. google.com Another patent details the preparation of 4-amino-2-sulfobenzoic acid from precursors like 4-nitro-2-sulfonic acid benzaldehyde (B42025) sodium salt or 4,4'-dinitrostilbene-2,2'-disulfonic acid disodium (B8443419) salt through oxidation and reduction steps. google.com These examples highlight the feasibility of introducing a sulfonic acid or a derivative at the 5-position of an aminobenzoic acid scaffold.

The conversion of the mercapto group to a sulfonic acid would drastically alter the acidity and solubility of the molecule.

Reduction Processes

Reduction of Nitro Intermediates to Amino Groups

The synthesis of this compound can conceptually proceed from a nitro-substituted precursor. The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. For the related compound, 4-Amino-2-ethoxy-5-nitrobenzoic acid, the reduction of the nitro group is a key reaction. chemicalbook.com This process typically involves the use of reducing agents such as iron powder in the presence of an acid. google.com

This reduction is a crucial step in the synthetic pathway to introduce the amino functionality at the 4-position of the benzene (B151609) ring.

Table 2: Common Reducing Agents for Nitro to Amine Conversion

| Reducing Agent | Reaction Conditions |

|---|---|

| Iron (Fe) / Acid (e.g., HCl) | Acidic medium |

| Tin (Sn) / Acid (e.g., HCl) | Acidic medium |

Nucleophilic Substitution Reactions

Substitution of the Ethoxy Group with Diverse Nucleophiles

In the context of related molecules, the possibility of substituting an alkoxy group has been noted. For instance, in 4-Amino-2-ethoxy-5-nitrobenzoic acid, the potential for the ethoxy group to be replaced by other alkoxy groups or functional groups through nucleophilic substitution has been mentioned. chemicalbook.com The success of such a reaction would be highly dependent on the specific nucleophile used and the reaction conditions.

Table 3: Potential Nucleophiles for Substitution of the Ethoxy Group

| Nucleophile | Potential Product |

|---|---|

| Hydroxide (OH-) | 4-Amino-2-hydroxy-5-mercaptobenzoic acid |

| Alkoxides (RO-) | 4-Amino-2-alkoxy-5-mercaptobenzoic acid |

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) is a primary site for several important chemical transformations, including the formation of esters, amides, and salts.

Esterification: The carboxylic acid moiety of this compound can undergo esterification by reacting with an alcohol in the presence of an acid catalyst. This reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid, leading to the formation of an ester and water. The reaction is reversible and its efficiency can be enhanced by removing water as it is formed. researchgate.netpearson.com The mercapto (-SH) group can also react under certain conditions to form thioesters, which are structurally similar to esters but with a sulfur atom replacing the oxygen in the ester linkage. acs.orgorganic-chemistry.org The direct formation of thioesters from carboxylic acids and thiols is a known transformation. acs.org

Amidation: Similarly, the carboxylic acid can react with ammonia (B1221849) or a primary or secondary amine to form an amide. This reaction typically requires heat or the use of a coupling agent to proceed, as the initial acid-base reaction between the carboxylic acid and the amine forms a stable ammonium (B1175870) carboxylate salt. rsc.orgresearchgate.net The direct condensation of carboxylic acids and amines is a challenging but important reaction for amide bond formation. nih.gov The presence of electron-donating or electron-withdrawing groups on the benzoic acid can influence the rate of amidation. researchgate.netnih.gov

The general schemes for these reactions are as follows:

Esterification: R-COOH + R'-OH ⇌ R-COOR' + H₂O

Amidation: R-COOH + R'-NH₂ → R-CONHR' + H₂O

It is important to note that the amino group on the ring is also a nucleophile and could potentially undergo side reactions, such as N-acylation, if not properly protected during these transformations. nih.govtandfonline.com

As a carboxylic acid, this compound can readily undergo acid-base reactions to form salts. When treated with a base, such as sodium hydroxide, the acidic proton of the carboxylic acid group is transferred to the base, resulting in the formation of a carboxylate salt and water. researchgate.netcaymanchem.com

Reaction with a Strong Base: R-COOH + NaOH → R-COONa + H₂O

The amino group on the aromatic ring is basic and can react with a strong acid to form an ammonium salt. The mercapto group is also weakly acidic and can be deprotonated by a strong base. This amphoteric nature, possessing both acidic and basic functional groups, allows the molecule to form salts under both acidic and basic conditions.

Exploration of Reaction Mechanisms

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its substituents.

The amino (-NH₂), ethoxy (-OC₂H₅), and mercapto (-SH) groups are all considered activating groups, meaning they increase the electron density of the aromatic ring and make it more susceptible to electrophilic aromatic substitution (EAS). minia.edu.egucalgary.cayoutube.com This is primarily due to their ability to donate electron density to the ring through resonance (a +R or +M effect). lumenlearning.comlibretexts.orglibretexts.org

Amino Group (-NH₂): This is a strongly activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, significantly increasing the electron density at the ortho and para positions. minia.edu.egucalgary.ca

Mercapto Group (-SH): The sulfur atom in the mercapto group also possesses lone pairs that can participate in resonance, thus donating electron density to the ring. It is considered a moderately activating group. youtube.com

These activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. In this compound, the positions for potential electrophilic attack are influenced by the combined directing effects of all substituents.

The carboxylic acid group (-COOH), in contrast, is a deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects (-I and -R effects). lumenlearning.commasterorganicchemistry.com Deactivating groups slow down the rate of electrophilic aromatic substitution and direct incoming electrophiles to the meta position.

Interactive Data Table: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Influence | Hammett Constant (σp) wikipedia.orgbluffton.eduviu.ca |

| -NH₂ (Amino) | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para | -0.66 |

| -OC₂H₅ (Ethoxy) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para | -0.24 |

| -SH (Mercapto) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para | -0.15 (for SMe) |

| -COOH (Carboxylic Acid) | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta | +0.45 |

Derivatization and Analog Development Based on 4 Amino 2 Ethoxy 5 Mercaptobenzoic Acid

Synthesis of Novel Benzoic Acid Derivatives

The chemical versatility of the parent compound allows for targeted modifications at its three primary functional groups: the amino, ethoxy, and mercapto moieties.

The amino group is a key site for derivatization, serving as a versatile handle for various chemical reactions. The reactivity of the amino group is influenced by its position on the aromatic ring and the electronic effects of the adjacent substituents. smolecule.com Common transformations include:

Acetylation: The amino group can readily undergo acetylation with reagents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding acetamido derivative. This is a common strategy to protect the amino group during subsequent reactions.

Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium group is an excellent leaving group and can be substituted by a wide range of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions.

The ethoxy group, an ether linkage, can also be a target for modification, although it is generally less reactive than the amino or mercapto groups.

Ether Cleavage: Under harsh conditions, such as treatment with strong acids like hydrobromic acid or hydroiodic acid, the ethoxy group can be cleaved to yield the corresponding 2-hydroxy derivative. This transformation unmasks a phenolic hydroxyl group, opening up further avenues for derivatization.

Transetherification: While less common, it is synthetically conceivable to replace the ethoxy group with other alkoxy groups through nucleophilic substitution reactions, though this would likely require activation of the aromatic ring or specific catalytic conditions.

The mercapto (thiol) group is highly reactive and offers numerous possibilities for synthetic manipulation.

Oxidation: The thiol can be oxidized to form a disulfide bond, linking two molecules of the parent compound. Further oxidation under stronger conditions can yield sulfinic or sulfonic acids, dramatically altering the compound's electronic and solubility properties.

Alkylation: The thiol can be easily alkylated using alkyl halides to form thioethers (sulfides). This reaction is typically carried out under basic conditions to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Thiol-Ene Reaction: The mercapto group can participate in thiol-ene "click" reactions, where it adds across a double bond, providing an efficient method for conjugation to other molecules.

Exploration of Isomeric Compounds and Structural Analogs

The study of isomers and analogs provides critical insights into structure-activity relationships and the influence of functional group placement on chemical reactivity and properties.

The position of the mercapto group on the benzoic acid ring significantly influences the molecule's properties and reactivity. Studies comparing 2-, 3-, and 4-mercaptobenzoic acid (MBA) isomers have revealed distinct differences in their behavior. researchgate.net An isomeric effect has been observed in the synthesis of gold nanoclusters, where the steric hindrance of the carboxylic group in different positions affects the formation and stability of the resulting clusters. acs.org For instance, ortho-MBA (2-mercaptobenzoic acid) can lead to strong steric hindrance at the surface of a gold core. acs.org

Furthermore, the potential for intramolecular interactions differs between isomers. In 2-mercaptobenzoic acid, an intramolecular S⋯O chalcogen bond can lock the conformation, which in turn influences the strength and directionality of intermolecular S—H⋯S hydrogen bonds. researchgate.net This type of intramolecular interaction is absent in the 3- and 4-isomers. researchgate.net These differences in intermolecular bonding and steric hindrance can affect everything from crystal packing to surface assembly and reactivity in complex formation. researchgate.netacs.org

| Isomer | Key Structural Feature | Observed Effect on Reactivity/Properties | Reference |

|---|---|---|---|

| 2-Mercaptobenzoic acid (ortho) | Proximity of -SH and -COOH groups allows for intramolecular S⋯O interaction. | Leads to strong steric hindrance in nanocluster formation; influences intermolecular S—H⋯S hydrogen bonding. | researchgate.netacs.org |

| 3-Mercaptobenzoic acid (meta) | -SH and -COOH groups are separated, preventing direct intramolecular interaction. | Exhibits different steric hindrance compared to the ortho isomer, affecting nanocluster stability. | acs.org |

| 4-Mercaptobenzoic acid (para) | -SH and -COOH groups are positioned at opposite ends of the ring. | Shows distinct reactivity in the synthesis and purification of specific nanocluster sizes. | acs.org |

The synthesis of structural analogs provides access to compounds with modulated properties.

4-amino-5-chloro-2-ethoxybenzoic acid: This compound is a chlorinated analog. Its synthesis can be envisioned starting from a suitable salicylic (B10762653) acid precursor. A general route could involve the ethoxylation of the hydroxyl group, followed by chlorination at the 5-position using an agent like N-chlorosuccinimide (NCS), and finally, introduction of the amino group at the 4-position, often via a nitration step followed by reduction. A patent describes a method for the related 4-amino-5-chloro-2-methoxybenzoic acid, which starts with p-aminosalicylic acid, followed by methylation, chlorination with NCS, and hydrolysis. google.com This analog is noted as a phenoxy compound with potential applications related to the 5HT4 receptor. biosynth.com

2-methoxy-4-mercaptobenzoic acid: This analog features a methoxy (B1213986) group instead of an ethoxy group and lacks the 5-mercapto substituent but has a mercapto group at the 4-position. A common synthetic route for introducing a mercapto group onto an aromatic ring involves the diazotization of a corresponding amino precursor. chemicalbook.com For example, 4-amino-2-methoxybenzoic acid can be treated with sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is then reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthate. Subsequent hydrolysis of the resulting xanthate ester under basic conditions yields the target 2-methoxy-4-mercaptobenzoic acid. chemicalbook.com

| Compound | General Synthetic Strategy | Key Reagents/Steps | Reference |

|---|---|---|---|

| 4-amino-5-chloro-2-ethoxybenzoic acid | Multi-step synthesis from a salicylic acid derivative. | 1. Ethoxylation 2. Chlorination (e.g., N-chlorosuccinimide) 3. Nitration followed by reduction | google.combiosynth.com |

| 2-methoxy-4-mercaptobenzoic acid | Diazotization of an amine precursor followed by sulfur nucleophile substitution. | 1. Diazotization of 4-amino-2-methoxybenzoic acid (NaNO₂, HCl) 2. Reaction with potassium ethyl xanthate 3. Basic hydrolysis (NaOH) | chemicalbook.com |

Incorporation into Complex Molecular Architectures

The unique arrangement of reactive sites on the 4-Amino-2-ethoxy-5-mercaptobenzoic acid molecule makes it an ideal candidate for constructing larger, more complex chemical entities. Its ability to participate in sequential or one-pot multi-component reactions, as well as serve as a foundational unit for building heterocyclic systems, underscores its utility in diversity-oriented synthesis.

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing substantial portions of all reactants, are powerful tools in medicinal chemistry and drug discovery for rapidly generating libraries of complex molecules. nih.gov The functional group array of this compound allows it to participate in several types of MCRs, most notably isocyanide-based reactions like the Ugi four-component reaction (Ugi-4CR). semanticscholar.orgbeilstein-journals.org

In a typical Ugi-4CR, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. beilstein-journals.org this compound can fulfill two roles in this reaction: the amine component (via its 4-amino group) and the carboxylic acid component. This dual functionality opens pathways to complex peptide-like structures or macrocycles if the other components are chosen appropriately. semanticscholar.org

The reaction mechanism generally begins with the formation of an imine from the amine and carbonyl components. nih.gov This is followed by the nucleophilic addition of the isocyanide to the imine, forming a nitrilium intermediate, which is then trapped by the carboxylate. nih.gov A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, yields the final stable dipeptide-like product. nih.govnih.gov

By utilizing this compound, a diverse library of derivatives can be synthesized by varying the aldehyde and isocyanide inputs. The presence of the mercapto and ethoxy groups provides additional points for post-MCR modifications, further expanding the chemical space accessible from this building block.

Table 1: Exemplary Outputs of a Ugi-4CR Utilizing this compound

| Aldehyde Input (R1-CHO) | Isocyanide Input (R2-NC) | Potential Ugi Product Structure |

| Benzaldehyde (B42025) | tert-Butyl isocyanide | 2-(Benzoylamino)-N-(tert-butyl)-2-phenyl-N-(4-carboxy-3-ethoxy-6-mercaptophenyl)acetamide |

| Isobutyraldehyde | Cyclohexyl isocyanide | 2-(Isobutyrylamino)-N-cyclohexyl-3-methyl-N-(4-carboxy-3-ethoxy-6-mercaptophenyl)butanamide |

| Formaldehyde | Benzyl (B1604629) isocyanide | 2-Formamido-N-benzyl-N-(4-carboxy-3-ethoxy-6-mercaptophenyl)acetamide |

The ortho-relationship between the amino and mercapto groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic compounds, particularly those containing nitrogen and sulfur. This structural motif is foundational for creating benzothiazine and benzothiazole (B30560) derivatives, which are significant classes of compounds in medicinal and materials chemistry. cbijournal.comnih.gov

One of the most direct applications is in the synthesis of 1,4-benzothiazine derivatives. cbijournal.com The condensation of 2-aminothiophenols with α-haloketones, α-haloesters, or maleic anhydride derivatives is a common strategy. cbijournal.com For instance, reaction with maleic anhydride could lead to the formation of a 2,3-dihydro-3-oxo-1,4-benzothiazine acetic acid derivative, a core structure that can be further elaborated. cbijournal.com

Similarly, the synthesis of benzothiazoles can be achieved through the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. The reaction with an aldehyde, often under oxidative conditions, can lead to the formation of a 2-substituted benzothiazole ring. The carboxylic acid function on the this compound scaffold could potentially participate in or direct these cyclization reactions.

The reactivity of the constituent functional groups allows for a variety of cyclization strategies, as outlined below:

Amino and Mercapto Groups: These groups can react with bifunctional electrophiles to form seven-membered rings like dibenzothiazepines or other fused heterocyclic systems. researchgate.net

Amino and Carboxylic Acid Groups: This arrangement, analogous to anthranilic acid, is a classic precursor for quinazolinone synthesis upon reaction with reagents like acid anhydrides or nitriles. core.ac.uk

Mercapto and Carboxylic Acid Groups: While less common, intramolecular cyclization or reaction with bifunctional reagents could potentially lead to the formation of thiepin or other sulfur-containing ring systems.

The strategic selection of reaction partners and conditions allows for the targeted synthesis of a wide array of complex heterocyclic architectures built upon the this compound scaffold.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reactant(s) | Resulting Heterocyclic Core |

| α-Haloacetyl halide | 1,4-Benzothiazin-3-one |

| Aromatic Aldehyde (oxidative) | 2-Arylbenzothiazole |

| Phosgene or equivalent | Benzothiazole-2-one derivative |

| Maleic Anhydride | 1,4-Benzothiazine acetic acid derivative |

Applications of 4 Amino 2 Ethoxy 5 Mercaptobenzoic Acid As a Synthetic Precursor

Precursor in Fine Chemical Synthesis

The molecular architecture of 4-amino-2-ethoxy-5-mercaptobenzoic acid provides a robust platform for the synthesis of a range of specialized organic molecules. The presence of the primary amine, the thiol, and the carboxylic acid allows for sequential and selective reactions, making it an important building block in multi-step synthetic pathways.

Development of Dyes and Pigments

The aromatic amine functionality within this compound is a key component in the synthesis of azo dyes. This primary amine can undergo diazotization when treated with nitrous acid, forming a highly reactive diazonium salt. This intermediate can then be coupled with various electron-rich aromatic compounds, such as phenols or anilines, to generate a wide spectrum of azo compounds, which are characterized by the presence of the -N=N- chromophore responsible for their color. The specific hue, intensity, and fastness properties of the resulting dyes can be fine-tuned by the choice of the coupling partner, as well as by the substituents on the benzoic acid ring, such as the ethoxy and mercapto groups.

Synthesis of Specialty Chemicals

Beyond dyes, this compound serves as a precursor for other specialty chemicals, particularly those with applications in pharmaceuticals and agrochemicals. The thiol (-SH) group is of particular interest as it can be a precursor for the formation of various sulfur-containing heterocycles. For instance, it can react with appropriate reagents to form thiazole (B1198619) or benzothiazole (B30560) derivatives, which are structural motifs found in a number of biologically active compounds. The carboxylic acid and amino groups can also be modified to introduce further complexity and functionality into the final molecule.

Role in Material Science and Engineering

The distinct functional groups of this compound also lend themselves to applications in the modification and functionalization of materials, bridging the gap between molecular chemistry and material science.

Functionalization of Surfaces and Nanostructures (e.g., gold nanoparticles)

The mercapto group (-SH) exhibits a strong affinity for the surfaces of noble metals, most notably gold. This strong interaction allows this compound to act as a molecular linker for the functionalization of gold nanoparticles and surfaces. By anchoring to the gold surface via the thiol group, the molecule can present its other functional groups (amino and carboxylic acid) to the surrounding environment. This allows for the attachment of other molecules, such as proteins, DNA, or drugs, thereby imparting new chemical or biological functionality to the gold nanostructures. This is particularly useful in the development of biosensors, drug delivery systems, and targeted imaging agents.

Formation of Self-Assembled Monolayers (SAMs)

The ability of the thiol group to bind strongly and selectively to gold surfaces also enables the use of this compound in the formation of self-assembled monolayers (SAMs). When a gold substrate is exposed to a solution of this compound, the molecules spontaneously organize into a dense, ordered, single-molecule-thick layer. The resulting SAM can dramatically alter the surface properties of the gold, such as its wettability, adhesion, and electrochemical behavior. The presence of the amino and carboxylic acid groups at the monolayer interface provides handles for further chemical modification, allowing for the creation of complex, tailored surfaces for applications in electronics, sensing, and biocompatible coatings.

Ligand in Coordination Chemistry and Metal Complex Formation

The various functional groups on this compound make it an effective ligand for the formation of coordination complexes with a variety of metal ions. The soft thiol group can coordinate with soft metal ions, while the harder amino and carboxylate groups can bind to harder metal centers. This versatility allows it to act as a multidentate ligand, potentially forming stable chelate rings with a single metal ion or bridging between multiple metal centers to form coordination polymers. The resulting metal complexes can exhibit interesting magnetic, optical, or catalytic properties, with potential applications in areas such as catalysis, materials science, and analytical chemistry.

Lack of Documented Applications in Scientific Literature for this compound as a Precursor for Metal-Organic Frameworks and Coordination Polymers

Following a comprehensive and targeted search of scientific databases and publicly available literature, it has been determined that there are no research articles, patents, or other scholarly publications detailing the use of this compound as a synthetic precursor for Metal-Organic Frameworks (MOFs), coordination polymers, or supramolecular assemblies.

The investigation, which included searches for the compound by its chemical name and CAS number (115337-07-6), did not yield any specific instances of its application in the synthesis or characterization of the aforementioned materials. The existing body of scientific work on MOFs and coordination polymers describes the use of a wide array of organic ligands; however, this compound does not appear to be among them.

Due to the absence of verifiable and scientifically accurate information in the public domain regarding the specific applications outlined in the user's request, it is not possible to generate the requested article. The creation of such an article would require speculation and the fabrication of data, which would contravene the principles of scientific accuracy and factual reporting.

Therefore, the sections on the "Synthesis and Characterization of Metal-Organic Frameworks (MOFs)" and "Coordination Polymers and Supramolecular Assemblies" using this compound as a precursor cannot be completed.

Mechanistic Investigations of Biological Interactions Non Clinical

Molecular Target Interactions

Comprehensive searches did not identify any specific studies investigating the molecular target interactions of 4-Amino-2-ethoxy-5-mercaptobenzoic acid. Consequently, there is no available data on the following potential interactions:

There is no specific information regarding the role of the amino group of this compound in forming hydrogen bonds with biological targets. In principle, the amino group of a molecule can act as a hydrogen bond donor. libretexts.orgyoutube.com

No studies were found that describe the hydrophobic interactions of the ethoxy group of this compound with biomolecules. Generally, such groups can participate in hydrophobic interactions within protein binding pockets.

There is a lack of research on the potential for the mercapto group of this compound to form covalent bonds with thiol-reactive sites on biomolecules.

Enzyme Interaction Studies

No specific enzyme interaction studies for this compound were identified in the performed searches. Therefore, there is no information on the following:

Data on the modulation of enzyme activity, including any effects on thiol-sensitive proteases, by this compound is not available in the current body of scientific literature.

There are no documented uses of this compound as a probe in any biochemical assays.

Protein/Peptide Conjugation and Labeling

There is no available scientific literature detailing the use of this compound for protein or peptide conjugation and labeling.

Ligand for Thiol Group of Cysteine

No studies have been identified that investigate or confirm the role of this compound as a ligand for the thiol group of cysteine residues in proteins.

Binding Interactions with Histidine Residues

There is no documented research on the specific binding interactions between this compound and histidine residues.

Applications in Modified Albumin as Carrier Systems

No publications or patents were found that describe the application of this compound in the development of modified albumin for use as carrier systems.

Advanced Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are paramount in providing detailed information about the molecular structure, functional groups, and electronic environment of 4-Amino-2-ethoxy-5-mercaptobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons, the ethoxy group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the amine (-NH₂) protons, the thiol (-SH) proton, and the carboxylic acid (-COOH) proton. The chemical shifts (δ) and coupling constants (J) would be indicative of the substitution pattern on the benzene (B151609) ring.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the electron-donating and electron-withdrawing nature of the substituents. Signals for the ethoxy carbons and the carboxylic acid carbon would also be observed in characteristic regions of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 8.0 | 110 - 150 |

| -OCH₂CH₃ | ~4.1 (quartet) | ~65 |

| -OCH₂CH₃ | ~1.4 (triplet) | ~15 |

| -NH₂ | 4.0 - 5.0 | - |

| -SH | 3.0 - 4.0 | - |

Note: These are predicted values and actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Characteristic stretching and bending vibrations for the amine (N-H), ethoxy (C-O), mercapto (S-H), and carboxylic acid (O-H and C=O) groups would be expected in the IR spectrum of this compound.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The S-H and C-S stretching vibrations, as well as the aromatic ring vibrations, would likely be observable in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3200 - 2500 (broad) |

| N-H (Amine) | Stretching | 3500 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| S-H (Thiol) | Stretching | 2600 - 2550 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to the π-electron system of the benzene ring and the influence of the various substituents. The wavelength of maximum absorption (λmax) would be characteristic of the chromophore system.

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. The mass spectrum would show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the mass of the compound, confirming its molecular formula. Fragmentation patterns can also provide structural information.

Crystallographic Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amine, carboxylic acid, and thiol groups. This data is crucial for understanding the packing of molecules in the crystal lattice.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

An article on the advanced characterization methodologies for the chemical compound “this compound” cannot be generated at this time. Extensive searches for specific research data on the application of Thermogravimetric Analysis (TGA), High-Performance Liquid Chromatography (HPLC), and Photoacoustic Spectroscopy for this particular compound did not yield any relevant scholarly articles, papers, or patents.

The available literature focuses on related but structurally distinct compounds, such as 5-ethoxy-2-mercapto benzimidazole (B57391) derivatives and chitosan-4-mercaptobenzoic acid. While these studies employ advanced analytical techniques, the findings are not transferable to this compound.

To fulfill the request with the required scientific accuracy and adherence to the specified outline, data from studies conducted directly on this compound is necessary. Without such dedicated research, any attempt to generate the requested article would rely on speculation and would not meet the standards of factual, scientifically accurate reporting.

Computational and Theoretical Investigations

Quantum Chemical Calculations

No published studies on the quantum chemical calculations of 4-Amino-2-ethoxy-5-mercaptobenzoic acid were found.

Electronic Structure Analysis

There is no available research detailing the electronic structure analysis, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or molecular electrostatic potential (MEP) maps, for this specific compound.

Reactivity Predictions

Specific reactivity predictions based on computational methods like Density Functional Theory (DFT) for this compound are not available in the scientific literature.

Molecular Modeling and Simulation

No molecular modeling or simulation studies specifically targeting this compound have been identified.

Prediction of Interaction Mechanisms with Molecular Targets

There are no published data or predictive models on the interaction mechanisms of this compound with any specific molecular targets.

Studies on Interfacial Phenomena (e.g., nanobio interfaces)

Research on the behavior of this compound at interfaces, such as its interaction with nanoparticles or biological membranes, has not been found.

Conformational Analysis and Molecular Dynamics

No conformational analysis or molecular dynamics simulation results for this compound are available in the public domain.

Future Research Directions and Potential Innovations

Novel Synthetic Pathways and Sustainable Methodologies

Future research could prioritize the development of efficient and environmentally benign methods for synthesizing 4-Amino-2-ethoxy-5-mercaptobenzoic acid. Current synthetic strategies for similar compounds often involve multi-step processes that may utilize hazardous reagents and generate significant waste.

Key Research Objectives:

Green Chemistry Approaches: Investigation into one-pot syntheses or enzymatic catalysis could offer more sustainable alternatives to traditional methods. The use of greener solvents and renewable starting materials would be a key focus. mdpi.com

Continuous Flow Synthesis: The adoption of continuous flow reactors could enhance reaction efficiency, improve safety, and allow for easier scalability compared to batch processing. This methodology can also lead to higher purity products. scispace.com

Catalyst Development: Research into novel catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could improve reaction yields and selectivity, minimizing the formation of byproducts.

Potential Sustainable Methodologies

| Methodology | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identification and engineering of enzymes capable of catalyzing key reaction steps. |

| Flow Chemistry | Enhanced safety, improved process control, scalability. scispace.com | Optimization of reactor design and reaction conditions for continuous production. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Development of specific microwave-assisted protocols for the target molecule. |

Design of Advanced Derivatives for Specific Chemical Applications

The functional groups present in this compound—the carboxylic acid, primary amine, thiol, and ethoxy group—provide a versatile platform for the design of advanced derivatives with tailored properties.

Polymer Science: The molecule could serve as a monomer for the synthesis of novel polymers. The amino and carboxylic acid groups can participate in polymerization reactions to form polyamides, while the thiol group could be used for cross-linking or functionalization of polymer chains.

Coordination Chemistry: The thiol and carboxylic acid moieties are excellent ligands for metal ions. Research could focus on synthesizing coordination polymers or metal complexes with interesting electronic, magnetic, or catalytic properties.

Materials Science: Derivatives could be designed for applications in materials science, such as the development of covalent organic frameworks (COFs) for gas storage or separation. The specific functional groups could be leveraged to tune the pore size and surface chemistry of these materials. rsc.org

Exploration of Untapped Mechanistic Insights in Biological Systems (Non-Clinical)

The structural motifs within this compound are found in various biologically active molecules. Non-clinical research could explore its interactions with biological systems to understand fundamental biochemical processes.

Enzyme Inhibition Studies: The compound and its derivatives could be screened as potential inhibitors for various enzymes. For instance, substituted benzoic acids have been investigated as inhibitors of phosphatases. nih.gov Understanding the structure-activity relationship could provide insights into enzyme function.

Biochemical Probes: The thiol group is reactive towards specific biological functionalities, suggesting that the molecule could be developed into a biochemical probe for studying cellular processes. For example, it could be used to tag proteins or other biomolecules.

Antioxidant Activity: The presence of amino and thiol groups suggests potential antioxidant properties. In vitro studies could be conducted to evaluate its ability to scavenge free radicals and protect against oxidative stress. researchgate.net

Integration with Emerging Technologies in Chemical Synthesis and Materials Science

The synthesis and application of this compound and its derivatives could be significantly advanced by leveraging emerging technologies.

Computational Modeling and Simulation: Density functional theory (DFT) and molecular dynamics (MD) simulations could be employed to predict the compound's properties, reaction mechanisms, and interactions with other molecules. acs.orgucl.ac.uk This can guide experimental work and accelerate the discovery of new applications.

High-Throughput Screening: Automated high-throughput screening platforms could be used to rapidly test the properties of a large library of derivatives for various applications, such as catalysis or enzyme inhibition.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms could be trained on data from computational studies and high-throughput screening to predict the properties of new derivatives and suggest novel synthetic pathways. nih.gov

常见问题

Q. What are the optimal synthetic routes for 4-Amino-2-ethoxy-5-mercaptobenzoic acid, and what methodological considerations are critical for ensuring high yield and purity?

A viable synthetic approach involves coupling reactions followed by catalytic hydrogenation. For example, 4-Amino-5-chloro-2-methoxybenzoic acid derivatives have been synthesized via coupling with glycine benzyl ester, followed by hydrogenation to remove protecting groups . Adapting this method, researchers could substitute the methoxy group with ethoxy and introduce the mercapto (-SH) group through thiolation steps. Key considerations include:

- Protection of reactive groups : Use tert-butyl thiol derivatives to prevent oxidation during synthesis.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >98% purity (as validated for related benzoic acid derivatives) .

- Catalytic hydrogenation : Optimize pressure (e.g., 1–3 atm H₂) and catalyst loading (e.g., 5% Pd/C) to reduce side reactions .

Q. How should researchers handle the solubility challenges of this compound in aqueous and organic solvents?

This compound’s solubility is likely limited due to its polar substituents. Methodological recommendations include:

Q. What analytical techniques are most suitable for characterizing the structural integrity of this compound post-synthesis?

- NMR spectroscopy : Confirm substitution patterns (e.g., ethoxy at C2, mercapto at C5) via ¹H and ¹³C NMR .

- Mass spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., [M+H]+ expected at m/z 243.06) .

- HPLC : Assess purity with a C18 column and UV detection at 254 nm, using acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in bioactivity data across different receptor binding assays?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or receptor isoform specificity. Recommended approaches:

- Orthogonal assays : Compare radioligand binding (e.g., dopamine D₂ receptors) with functional assays (e.g., cAMP inhibition) .

- Control experiments : Include reference compounds (e.g., metoclopramide for dopamine D₂/5-HT₃ receptor studies) to validate assay sensitivity .

- Data normalization : Adjust for solvent effects (e.g., DMSO ≤0.1% final concentration) to minimize interference .

Q. How does the substitution pattern (amino, ethoxy, mercapto) influence reactivity and biological interactions?

- Electron-donating effects : The ethoxy group enhances electron density on the aromatic ring, potentially increasing affinity for serotonin receptors.

- Mercapto group : Participates in hydrogen bonding or redox interactions, which may explain variability in enzyme inhibition assays (e.g., thiol-sensitive proteases) .

- Comparative studies : Analogues like 4-Amino-5-chloro-2-methoxybenzoic acid show dual dopamine D₂/5-HT₃ antagonism (IC₅₀ ~50 nM), suggesting ethoxy/mercapto substitutions could modulate selectivity .

Q. How can researchers mitigate oxidation of the mercapto (-SH) group during experimental workflows?

- Inert atmosphere : Conduct reactions/sample preparation under nitrogen or argon.

- Antioxidants : Add 1 mM TCEP (tris(2-carboxyethyl)phosphine) to buffers to stabilize thiols .

- Derivatization : Convert -SH to disulfides (e.g., with Ellman’s reagent) for stable storage, followed by reduction before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。